molecular formula C15H10N2O7 B5639181 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid

Cat. No. B5639181
M. Wt: 330.25 g/mol
InChI Key: OTYIAKCHJDTLEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 2-{[(4-carboxyphenyl)amino]carbonyl}-3-nitrobenzoic acid involves a variety of chemical reactions, including Fischer esterification, which is a straightforward method for preparing esters from carboxylic acids and alcohols under acidic conditions. A notable example is the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, achieved through a one-pot reaction, highlighting the compound's synthetic accessibility and the potential for further functionalization (Kam, Levonis, & Schweiker, 2020).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates a variety of hydrogen-bonding patterns, indicating the importance of functional groups in determining the overall structure and stability. For example, studies on molecular co-crystals and adducts involving nitrobenzoic acid derivatives reveal the formation of hydrogen-bonded networks, which are crucial for understanding the supramolecular architecture and its implications for the molecular structure of this compound (Wardell & Tiekink, 2011).

Chemical Reactions and Properties

Chemical reactions involving nitrobenzoic acid derivatives often include nucleophilic substitution, demonstrating the reactive nature of these compounds. The ability of nitro groups to undergo substitution reactions has been explored, with studies showing the selective substitution of nitro groups under certain conditions, highlighting the chemical versatility and reactivity of these molecules (Shevelev, Dalinger, & Cherkasova, 2001).

Physical Properties Analysis

The physical properties of compounds similar to this compound, such as melting points, solubility, and crystalline structure, are influenced by their molecular composition and the presence of functional groups. The crystalline structures of related compounds have been determined, providing insights into their stability and potential interactions in solid form (Boyarskiy, Fonari, Suwińska, & Simonov, 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and nucleophiles, are crucial for understanding the behavior of this compound in various chemical environments. Studies on related compounds reveal their potential to undergo a range of chemical reactions, including esterification and nucleophilic substitution, indicating a rich chemistry that can be leveraged for further modifications and applications (Shiina, Ibuka, & Kubota, 2002).

properties

IUPAC Name

2-[(4-carboxyphenyl)carbamoyl]-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O7/c18-13(16-9-6-4-8(5-7-9)14(19)20)12-10(15(21)22)2-1-3-11(12)17(23)24/h1-7H,(H,16,18)(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYIAKCHJDTLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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